3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2,5-difluoroaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolothiadiazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, room temperature to 80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionssolvent such as ethanol or tetrahydrofuran, room temperature to 60°C.
Substitution: Amines, thiols; reaction conditionssolvent such as dimethylformamide or acetonitrile, room temperature to 100°C.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interact with bacterial cell membranes, causing membrane disruption and cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
- 3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]oxadiazole
- 3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both fluorine and phenylethenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H10F2N4S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10F2N4S/c18-12-7-8-14(19)13(10-12)16-20-21-17-23(16)22-15(24-17)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ |
InChI Key |
WQBQXJDUYOWAML-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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